[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol
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Overview
Description
[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of benzylamine with phenylacetaldehyde under specific conditions to form the azetidine ring. The reaction is often carried out in the presence of a chiral catalyst to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes such as epoxide hydrolases have been explored for the efficient production of chiral intermediates .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of [(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[(2R,3R)-3-Phenylglycidiol]: Another chiral compound with similar structural features and applications.
[(2R,3R)-Dihydromyricetin]: Known for its biological activities and used in similar research contexts.
Uniqueness
[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties. Its chiral nature and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .
Properties
CAS No. |
596104-98-2 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[(2R,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-13-17-16(15-9-5-2-6-10-15)12-18(17)11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2/t16-,17-/m0/s1 |
InChI Key |
BNJWNPKWNPROAP-IRXDYDNUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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